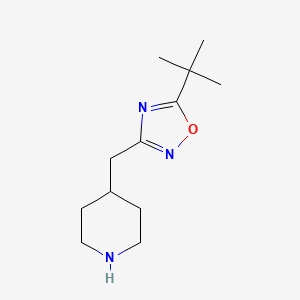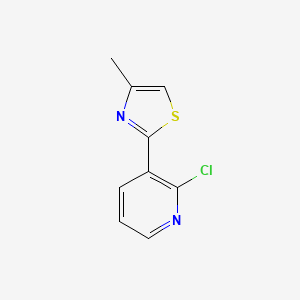
2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of formamide and trifluoromethylthiazole under acidic conditions. Another method includes the hydrogenation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, condensation, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has shown its potential in anticancer and antimicrobial drug development.
Industry: It is utilized in the synthesis of agrochemicals, pesticides, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer activity. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide
- 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
Uniqueness
2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid stands out due to its formyl group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various bioactive and industrially relevant compounds .
Properties
Molecular Formula |
C6H2F3NO3S |
|---|---|
Molecular Weight |
225.15 g/mol |
IUPAC Name |
2-formyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H2F3NO3S/c7-6(8,9)4-3(5(12)13)14-2(1-11)10-4/h1H,(H,12,13) |
InChI Key |
PEHXRUDZSFWJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NC(=C(S1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)





